Allopurinol - 691008-24-9

Allopurinol

Catalog Number: EVT-6725558
CAS Number: 691008-24-9
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a natural product found in Gardenia oudiepe, Rhodiola rosea, and Schinus terebinthifolia with data available.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
See also: Allopurinol Sodium (has salt form); Allopurinol; Lesinurad (component of).
Source and Classification

Allopurinol is classified as a xanthine oxidase inhibitor and is derived from purine metabolism. It was first synthesized in the 1950s and has since become a standard treatment for conditions related to uric acid overproduction. The compound is often marketed under various brand names, including Zyloprim and Aloprim.

Synthesis Analysis

Methods and Technical Details

The synthesis of allopurinol can be achieved through several methods. A notable process involves a condensation reaction followed by a cyclization reaction. The key steps are:

  1. Condensation Reaction:
    • Reactants such as triethyl orthoformate, morpholine, acetonitrile, and malonamide nitrile are combined in a reaction vessel.
    • The mixture is heated to initiate reflux for approximately four hours.
  2. Cyclization Salt Synthesis:
    • The resulting product from the condensation step is treated with hydrazine hydrate and heated to facilitate cyclization.
    • An acidification step follows to form the hemisulphate salt of allopurinol, which is then purified through crystallization processes .

This method is advantageous due to its relatively high yield and low environmental impact compared to earlier synthesis techniques.

Chemical Reactions Analysis

Reactions and Technical Details

Allopurinol undergoes various chemical reactions, particularly in its metabolic pathway where it converts into oxypurinol, its active metabolite. The primary reactions include:

  1. Oxidation: Allopurinol is oxidized by xanthine oxidase to form oxypurinol.
  2. Hydrolysis: In acidic conditions, allopurinol can hydrolyze to form different derivatives.

These reactions are crucial for understanding its pharmacokinetics and therapeutic effects in treating hyperuricemia .

Mechanism of Action

Process and Data

Allopurinol exerts its therapeutic effects primarily through the inhibition of xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this pathway, allopurinol effectively lowers uric acid production.

  • Inhibition Constant (Ki): Studies suggest that allopurinol has a Ki value in the low micromolar range, indicating potent inhibition.
  • Pharmacodynamics: The reduction in uric acid levels helps alleviate symptoms associated with gout and prevents complications such as nephrolithiasis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water (approximately 1 g/50 mL at 25 °C), slightly soluble in alcohol.
  • pH Range: The pKa value of allopurinol is approximately 9.7, indicating it is primarily ionized at physiological pH.

Chemical Properties

  • Stability: Allopurinol is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: It reacts with strong acids or bases but remains inert under neutral conditions.
Applications

Scientific Uses

Allopurinol's primary application lies in the treatment of gout and other conditions characterized by elevated uric acid levels. Additionally, it has been investigated for potential uses in:

  • Preventing kidney stones: By lowering uric acid concentrations.
  • Chemotherapy adjunct: To manage tumor lysis syndrome by controlling uric acid levels during rapid cell turnover.
  • Research applications: Studied for its effects on various biological systems related to purine metabolism.
Pharmacological Mechanisms of Allopurinol

Xanthine Oxidase Inhibition: Biochemical Pathways and Selectivity

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) functions as a suicide substrate inhibitor of xanthine oxidoreductase (XOR), the molybdoflavoenzyme responsible for the final steps of purine catabolism [1] [4]. XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH), which preferentially utilizes NAD⁺ as an electron acceptor, and xanthine oxidase (XO), which uses molecular oxygen and generates reactive oxygen species [4] [5]. Allopurinol's structural similarity to hypoxanthine (differing only by the interchange of N⁷ and C⁸ positions) enables its recognition by XOR's active site [1].

Upon binding, XOR oxidizes allopurinol to oxypurinol (alloxanthine), during which the molybdenum center (Mo⁶⁺) is reduced to Mo⁴⁺ [5]. This reduction stabilizes a high-affinity complex where oxypurinol coordinates tightly to Mo⁴⁺ via N1 of the pyrazole ring, effectively blocking substrate access [5] [6]. Kinetic analyses reveal allopurinol exhibits a significantly stronger inhibitory effect than oxypurinol when administered directly. In murine hyperuricemia models, 3 mg/kg allopurinol reduced plasma uric acid by 55%, whereas oxypurinol required 10 mg/kg to achieve comparable suppression [5]. In vitro studies demonstrate that allopurinol inhibits uric acid production from xanthine 10–30 times more efficiently than oxypurinol at physiological substrate concentrations (Table 1) [5].

Table 1: Comparative Inhibition Efficiency of Allopurinol vs. Oxypurinol on XOR Activity

Substrate (Xanthine) ConcentrationInhibitor ConcentrationTime for 50% Inhibition (min)Inhibition Ratio (Oxypurinol/Allopurinol)
2 µM2 µM9.0 / NA*>10
5 µM2 µM10.8 / 1.010.8
50 µM2 µM32.7 / 3.88.6
50 µM50 µM6.8 / 0.234.0

*NA: Near-instantaneous inhibition at ≥10 µM allopurinol [5].

Allopurinol's selectivity arises from XOR's unique ability to hydroxylate purine analogs at the C2 position. Unlike most oxidases, XOR accommodates protonated purines at physiological pH due to Glu802 (in bovine XOR) forming a hydrogen bond with N1-H [5]. This specific interaction allows allopurinol binding while excluding non-purine substrates. However, XOR inhibition is not absolute; the Ered•oxypurinol complex gradually reoxidizes (t₁/₂ ≈ 300 min at pH 8.5), releasing oxypurinol and restoring enzyme activity [5] [6].

Metabolite Dynamics: Oxypurinol Pharmacokinetics and Activity

Allopurinol undergoes rapid and extensive biotransformation to its pharmacologically active metabolite, oxypurinol (alloxanthine). Following oral administration, allopurinol demonstrates ~79% bioavailability, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours [1] [6]. Its elimination half-life (t₁/₂) is short (1.2 ± 0.3 hours), facilitated by rapid uptake into the liver and oxidation primarily by aldehyde oxidase (AO), with xanthine oxidase contributing minimally [6] [19]. Approximately 90% of an allopurinol dose is converted to oxypurinol [6].

Oxypurinol exhibits distinct pharmacokinetics: a volume of distribution (Vd) of 0.59 ± 0.16 L/kg, indicating confinement primarily to extracellular fluid, and negligible plasma protein binding (<10%) [1] [6]. Its clearance (CL) is heavily dependent on renal function (CLR ≈ 0.31 ± 0.07 mL/min/kg in normal renal function), with a t₁/₂ of 23.3 ± 6.0 hours, allowing once-daily dosing despite allopurinol's short half-life [6] [8]. Population pharmacokinetic modeling in neonates with hypoxic-ischemic encephalopathy (HIE) confirms these dynamics, identifying sequential one-compartment models for parent and metabolite (Table 2) [9]. Notably, therapeutic hypothermia (TH) did not significantly alter allopurinol or oxypurinol clearance in this population, supporting standardized dosing [9].

While oxypurinol is the dominant circulating inhibitor, its direct inhibitory potency on XOR is markedly weaker than allopurinol. This is because oxypurinol binds effectively only to the reduced Mo⁴⁺ center formed during allopurinol metabolism. Administered oxypurinol must wait for XOR reduction by endogenous substrates (hypoxanthine or xanthine) before forming the inhibitory complex [5]. Consequently, oxypurinol monotherapy requires higher plasma concentrations (≈ 3-fold) to achieve urate-lowering equivalent to allopurinol [5] [6]. The half-maximal inhibitory concentration (IC₅₀) for the combined allopurinol-oxypurinol effect on XOR in neonates was estimated at 0.36 mg/L [9].

Table 2: Population Pharmacokinetic Parameters of Allopurinol and Oxypurinol in HIE Neonates

ParameterAllopurinol (Mean ± SD or 95% CI)Oxypurinol (Relative to Formation Fraction, Mean ± SD or 95% CI)
Clearance (CL)0.83 L/h (95% CI 0.62–1.09)0.26 L/h (95% CI 0.23–0.30)
Volume of Distribution (Vd)2.43 L (95% CI 2.25–2.63)11.0 L (95% CI 9.9–12.2)
Half-life (t₁/₂)*~1.7 hours~29.4 hours
Autoinhibition EffectSignificant inhibition by oxypurinolNot applicable

*Half-life calculated from CL and Vd assuming 1-compartment model [9].

Modulation of Purine Salvage Pathways: Hypoxanthine Recycling Mechanisms

Allopurinol's inhibition of XOR profoundly alters purine metabolism beyond uric acid suppression. By blocking the conversion of hypoxanthine (Hpx) to xanthine and xanthine to uric acid, allopurinol causes significant accumulation of Hpx in plasma and tissues [3] [4]. In murine models, plasma Hpx levels increased by >200% after allopurinol administration (3 mg/kg), while xanthine levels remained relatively unchanged [5].

Hpx serves as a crucial substrate for the purine salvage pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT salvages Hpx by transferring the phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to form inosine monophosphate (IMP):Hpx + PRPP → IMP + PPiIMP is subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), precursors for ATP and GTP synthesis [3] [4] [10]. Salvage is energetically favorable (≈ 7 ATP molecules saved per Hpx molecule salvaged vs. de novo synthesis) and critical for tissues with high nucleotide turnover, such as intestinal epithelium and brain [4] [10].

In vitro studies using human iPSC-derived neurons and T84 colonic epithelial cells demonstrate that Hpx availability directly enhances ATP production via salvage [3] [10]. However, allopurinol exhibits a dual effect on this pathway:

  • Increased Substrate Availability: XOR inhibition elevates extracellular Hpx pools, potentially enhancing salvage flux.
  • Direct Competition for Salvage Enzymes: Allopurinol and oxypurinol are substrates for HPRT and purine nucleoside phosphorylase (PNP). HPRT ribosylates allopurinol to allopurinol ribonucleotide (APRT), an analog of IMP, and oxypurinol to oxypurinol mononucleotide [10] [21]. This diverts PRPP from Hpx salvage and may exert feedback inhibition on de novo purine synthesis.

In experimental colitis models, therapeutic doses of allopurinol disrupted adenylate metabolism, reducing ATP:ADP ratios and impairing AMPK activation, ultimately attenuating epithelial wound healing [10]. This suggests that while allopurinol spares Hpx from degradation, its metabolites may interfere with the efficient utilization of Hpx for energy regeneration in highly proliferative tissues.

Table 3: Impact of Allopurinol on Key Purine Metabolites in Experimental Models

MetaboliteChange After AllopurinolFunctional ConsequenceReference
Hypoxanthine (Hpx)↑↑↑ (Plasma/Tissue)Increased salvage substrate pool [5]
Xanthine↔ or ↑Reduced conversion to uric acid [5]
Uric Acid↓↓↓Therapeutic endpoint [1]
PRPP↓ (Intestinal Epithelium)Depletion limits salvage and de novo synthesis capacity [10]
ATP/ADP Ratio↓ (Intestinal Epithelium)Energy deficit impairing barrier function and wound healing [10]

Impact on Uric Acid Biosynthesis: Enzymatic and Feedback Regulation

The primary therapeutic action of allopurinol is the suppression of uric acid biosynthesis via potent XOR inhibition. XOR catalyzes the two-step oxidation:

  • Hypoxanthine + H₂O + O₂ → Xanthine + H₂O₂
  • Xanthine + H₂O + O₂ → Uric Acid + H₂O₂Allopurinol and oxypurinol inhibit both steps, but their efficacy differs. Allopurinol is a superior inhibitor of hypoxanthine-to-xanthine conversion (Ki ≈ 0.2 µM) compared to oxypurinol (Ki ≈ 2.5 µM) [5] [6]. This is clinically significant because blocking the first oxidation step prevents xanthine accumulation and its subsequent conversion to uric acid.

The reduction in serum urate (SUA) concentrations is dose-dependent and correlates with oxypurinol plasma levels under chronic dosing [6]. A plasma oxypurinol concentration of approximately 6 mg/L (44.5 µM) is typically required to achieve a SUA target of <6 mg/dL in adults [6]. Mechanistically, urate reduction involves:

  • Direct Enzyme Inhibition: Sustained blockade of XOR's molybdenum center by oxypurinol [1] [5].
  • Feedback Inhibition of De Novo Purine Synthesis: Increased intracellular levels of IMP, GMP, and AMP (due to enhanced salvage and reduced catabolism) inhibit amidophosphoribosyltransferase (ATase), the rate-limiting enzyme of de novo purine synthesis [4] [10]. This reduces flux through the entire pathway, ultimately decreasing the substrate load (hypoxanthine) presented to XOR.
  • Reduced Purine Degradation: Lowered catabolic flux from nucleotides to uric acid [4].

In HIE neonates receiving allopurinol (20 mg/kg followed by 10 mg/kg under TH), pharmacodynamic modeling confirmed significant suppression of uric acid formation alongside marked increases in hypoxanthine and xanthine [9]. The combined allopurinol/oxypurinol concentration achieving 50% maximal XOR inhibition (IC₅₀) was 0.36 mg/L [9]. Clinically, effective allopurinol therapy reduces SUA levels by 30–50% within 1–2 weeks, facilitating the dissolution of monosodium urate crystals in joints (tophi) and preventing uric acid nephrolithiasis [1] [8].

Properties

CAS Number

691008-24-9

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.